Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate
Description
Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate is an ester derivative featuring a 2,3-dimethoxyphenyl group attached to a hydroxyacetate backbone. Its molecular formula is C₁₁H₁₄O₅ (calculated), with a molecular weight of 226.23 g/mol. The compound is structurally characterized by two methoxy groups at the 2- and 3-positions of the phenyl ring, a hydroxyl group at the α-carbon, and a methyl ester moiety.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O5/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9,12H,1-3H3 |
InChI Key |
WSLSAEWTWRFXJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2,3-Dimethoxyphenyl)-2-oxoacetate.
Reduction: 2-(2,3-Dimethoxyphenyl)-2-hydroxyethanol.
Substitution: 2-(2,3-Dimethoxyphenyl)-2-hydroxyacetate derivatives with various substituents.
Scientific Research Applications
Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate, differing primarily in substituent patterns on the phenyl ring or ester group:
Key Observations:
- Substituent Effects on Solubility : Methoxy groups (electron-donating) enhance lipophilicity compared to hydroxyl or chloro groups (electron-withdrawing). For example, Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate (Cl substituents) is less polar than Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (OH substituent) .
Spectral and Analytical Data
- Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate : Characterized by NMR (¹H, ¹³C) and MS, with a melting point consistent with crystalline solids .
- Ethyl 2-hydroxy-2-(3,4-dimethoxyphenyl)acetate Derivatives : Detailed ¹H and ¹³C NMR data in CDCl₃ are available, showing distinct shifts for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
Research Findings and Implications
- Crystallography : includes X-ray data for related esters, indicating that steric effects from substituents (e.g., tert-butyl groups) influence crystal packing, which may extend to the 2,3-dimethoxy-substituted variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
